nbqx

Catalog No.
S536817
CAS No.
118876-58-7
M.F
C12H8N4O6S
M. Wt
336.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
nbqx

CAS Number

118876-58-7

Product Name

nbqx

IUPAC Name

6-nitro-2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide

Molecular Formula

C12H8N4O6S

Molecular Weight

336.28 g/mol

InChI

InChI=1S/C12H8N4O6S/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22)

InChI Key

UQNAFPHGVPVTAL-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])NC(=O)C(=O)N3

Solubility

Soluble in DMSO, not in water

Synonyms

2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline, 2,3-dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline, 6-nitro-7-sulfamoylbenzo(f)quinoxaline-2,3-dione, FG 9202, FG-9202, NBQX

Canonical SMILES

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])NC(=O)C(=O)N3

Isomeric SMILES

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)O)O

Description

The exact mass of the compound 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline is 336.0165 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Selective Glutamate Receptor Antagonist

NBQX acts as a selective antagonist for a specific subtype of glutamate receptors, the quisqualate receptors []. These receptors play a crucial role in excitatory neurotransmission in the brain. NBQX inhibits the binding of glutamate, the major excitatory neurotransmitter, to quisqualate receptors, thereby modulating neuronal activity [].

This selectivity is important because it allows researchers to investigate the specific role of quisqualate receptors without affecting other glutamate receptor subtypes like the N-methyl-D-aspartate (NMDA) receptors [].

NBQX, chemically known as 2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide, is a selective and competitive antagonist of the AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, which are subtypes of ionotropic glutamate receptors in the central nervous system. Its effectiveness is characterized by an IC50 value of approximately 0.15 μM for AMPA receptors and 4.8 μM for kainate receptors, indicating its high potency in blocking these receptors . NBQX is known for its neuroprotective properties and has been extensively studied for its role in various neurological conditions.

NBQX acts as a competitive antagonist at the quisqualate binding site of the AMPA/kainate subtype of glutamate receptors []. By binding to the receptor, NBQX prevents the natural neurotransmitter, glutamate, from activating the receptor, thereby inhibiting the excitatory signal transmission. This mechanism makes NBQX a valuable tool for studying the role of quisqualate receptors in various neurological processes [].

Starting from simpler organic compounds. The process typically includes:

  • Formation of the quinoxaline core: This involves cyclization reactions that create the fused ring structure characteristic of quinoxalines.
  • Introduction of functional groups: Nitro and sulfonamide groups are added through electrophilic substitution reactions.
  • Purification: The final compound is purified using techniques such as crystallization or chromatography to achieve a purity level of ≥98% .

NBQX exhibits several biological activities:

  • Neuroprotective: It protects neurons from excitotoxicity caused by excessive glutamate release.
  • Anticonvulsant: NBQX has demonstrated anticonvulsant effects in various animal models of epilepsy .
  • Antinociceptive: It shows promise in reducing pain responses in experimental models .

Studies have indicated that while NBQX is effective as an anticonvulsant, it may paradoxically increase seizure susceptibility under certain conditions, highlighting the complexity of its pharmacological profile .

NBQX is primarily used in research settings to study glutamatergic signaling and its implications in various neurological disorders. Its applications include:

  • Research on epilepsy: Investigating mechanisms of seizure activity and potential therapeutic interventions.
  • Neuroprotection studies: Understanding the role of excitatory neurotransmission in neurodegenerative diseases.
  • Pain research: Exploring its antinociceptive properties for potential pain management therapies .

Interaction studies involving NBQX have focused on its effects when combined with other pharmacological agents. For instance:

  • With gabapentin: Studies have shown that NBQX can enhance the antinociceptive effects of gabapentin in pain models .
  • Seizure models: In certain viral-induced seizure models, NBQX treatment resulted in increased seizure frequency and severity, contrasting with its expected anticonvulsant role .

These interactions underscore the importance of context when evaluating the therapeutic potential of NBQX.

Several compounds exhibit similar pharmacological profiles to NBQX. Here are some notable examples:

NBQX's unique combination of selectivity and potency makes it a valuable tool for studying glutamatergic signaling pathways and their roles in neurological disorders. Its ability to selectively target both AMPA and kainate receptors distinguishes it from other compounds that may only target one subtype or exhibit non-selective activity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

336.01645516 g/mol

Monoisotopic Mass

336.01645516 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8LZ6Q43V2S

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Anxiety Agents

Pictograms

Irritant

Irritant

Other CAS

118876-58-7

Wikipedia

NBQX

Dates

Modify: 2023-08-15
1: Twele F, Bankstahl M, Klein S, Römermann K, Löscher W. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy. Neuropharmacology. 2015 Aug;95:234-42. doi: 10.1016/j.neuropharm.2015.03.014. Epub 2015 Mar 31. PubMed PMID: 25839899.
2: Lippman-Bell JJ, Rakhade SN, Klein PM, Obeid M, Jackson MC, Joseph A, Jensen FE. AMPA receptor antagonist NBQX attenuates later-life epileptic seizures and autistic-like social deficits following neonatal seizures. Epilepsia. 2013 Nov;54(11):1922-32. doi: 10.1111/epi.12378. Epub 2013 Oct 1. PubMed PMID: 24117347; PubMed Central PMCID: PMC4262152.
3: Potschka H, Pekcec A, Weinhold B, Gerardy-Schahn R. Deficiency of neural cell adhesion molecule or its polysialylation modulates pharmacological effects of the AMPA receptor antagonist NBQX. Neuroscience. 2008 Apr 9;152(4):1093-8. doi: 10.1016/j.neuroscience.2007.09.027. Epub 2007 Sep 20. PubMed PMID: 18329813.
4: Zbarska S, Bloedel JR, Bracha V. Cerebellar dysfunction explains the extinction-like abolition of conditioned eyeblinks after NBQX injections in the inferior olive. J Neurosci. 2008 Jan 2;28(1):10-20. doi: 10.1523/JNEUROSCI.3403-07.2008. PubMed PMID: 18171918.
5: Lojková D, Zivanović D, Mares P. Different effects of nonNMDA and NMDA receptor antagonists (NBQX and dizocilpine) on cortical epileptic afterdischarges in rats. Brain Res. 2006 Dec 8;1124(1):167-75. Epub 2006 Oct 27. PubMed PMID: 17070784.
6: Kong LL, Yu LC. It is AMPA receptor, not kainate receptor, that contributes to the NBQX-induced antinociception in the spinal cord of rats. Brain Res. 2006 Jul 19;1100(1):73-7. Epub 2006 Jun 13. PubMed PMID: 16777075.
7: Yoon MH, Bae HB, Choi JI, Jeong SW, Chung SS, Yoo KY, Jeong CY, Kim SJ, Chung ST, Kim CM, An TH. Evaluation of interaction between intrathecal adenosine and MK801 or NBQX in a rat formalin pain model. Pharmacology. 2005 Nov;75(3):157-64. Epub 2005 Sep 15. PubMed PMID: 16166819.
8: Yoon MH, Bae HB, Choi JI. Antinociceptive interactions between intrathecal gabapentin and MK801 or NBQX in rat formalin test. J Korean Med Sci. 2005 Apr;20(2):307-12. PubMed PMID: 15832006; PubMed Central PMCID: PMC2808611.
9: Zahn PK, Pogatzki-Zahn EM, Brennan TJ. Spinal administration of MK-801 and NBQX demonstrates NMDA-independent dorsal horn sensitization in incisional pain. Pain. 2005 Apr;114(3):499-510. PubMed PMID: 15777875.
10: Koh S, Tibayan FD, Simpson JN, Jensen FE. NBQX or topiramate treatment after perinatal hypoxia-induced seizures prevents later increases in seizure-induced neuronal injury. Epilepsia. 2004 Jun;45(6):569-75. PubMed PMID: 15144420.
11: Van Damme P, Leyssen M, Callewaert G, Robberecht W, Van Den Bosch L. The AMPA receptor antagonist NBQX prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis. Neurosci Lett. 2003 Jun 5;343(2):81-4. PubMed PMID: 12759169.
12: Goda M, Isono M, Fujiki M, Kobayashi H. Both MK801 and NBQX reduce the neuronal damage after impact-acceleration brain injury. J Neurotrauma. 2002 Nov;19(11):1445-56. PubMed PMID: 12490009.
13: Mu X, Azbill RD, Springer JE. NBQX treatment improves mitochondrial function and reduces oxidative events after spinal cord injury. J Neurotrauma. 2002 Aug;19(8):917-27. PubMed PMID: 12225652.
14: Pitsikas N, Rigamonti AE, Cella SG, Muller EE. The non-NMDA receptor antagonist NBQX does not affect rats performance in the object recognition task. Pharmacol Res. 2002 Jan;45(1):43-6. PubMed PMID: 11820860.
15: Jakobsen B, Zimmer J. Chronic exposure of kainate and NBQX changes AMPA toxicity in hippocampal slice cultures. Neuroreport. 2001 Nov 16;12(16):3593-7. PubMed PMID: 11733718.
16: Zheng H, Patterson C, Berthoud HR. Behavioral analysis of anorexia produced by hindbrain injections of AMPA receptor antagonist NBQX in rats. Am J Physiol Regul Integr Comp Physiol. 2002 Jan;282(1):R147-55. PubMed PMID: 11742833.
17: Emch GS, Hermann GE, Rogers RC. TNF-alpha-induced c-Fos generation in the nucleus of the solitary tract is blocked by NBQX and MK-801. Am J Physiol Regul Integr Comp Physiol. 2001 Nov;281(5):R1394-400. PubMed PMID: 11641108.
18: Pitsikas N, Brambilla A, Besozzi C, Bonali P, Fodritto F, Grippa N, Scandroglio A, Borsini F. Effects of cerestat and NBQX on functional and morphological outcomes in rat focal cerebral ischemia. Pharmacol Biochem Behav. 2001 Mar;68(3):443-7. PubMed PMID: 11325397.
19: Kapus G, Székely JI, Durand J, Ruiz A, Tarnawa I. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations. Brain Res Bull. 2000 Aug;52(6):511-7. PubMed PMID: 10974490.
20: Görgülü A, Kiriş T, Unal F, Turkoğlu U, Küçük M, Cobanoğlu S. Superoxide dismutase activity and the effects of NBQX and CPP on lipid peroxidation in experimental spinal cord injury. Res Exp Med (Berl). 2000 Apr;199(5):285-93. PubMed PMID: 10815757.

Explore Compound Types